molecular formula C14H14N4 B1373521 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine CAS No. 1038373-23-7

1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B1373521
CAS No.: 1038373-23-7
M. Wt: 238.29 g/mol
InChI Key: ZEXYMKQDIPKRIA-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a pyridin-2-yl ethyl substituent at the N1 position of the benzodiazole core. Its molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.29 g/mol and a CAS number of 1354951-97-5 . The compound features a fused aromatic system (benzodiazole) and a pyridine ring linked via an ethyl chain, conferring both planar and flexible structural motifs.

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-14-17-12-6-1-2-7-13(12)18(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXYMKQDIPKRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and metal-free nature.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming complexes that exhibit biological activity. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The benzodiazol-2-amine scaffold is highly modular, with substituents influencing physicochemical and biological properties. Key analogues include:

Compound Name Substituent at N1 Position Molecular Formula Molecular Weight (g/mol) Key References
1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine 2-(Pyridin-2-yl)ethyl C₁₄H₁₄N₄O 254.29
1-[2-(Piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine 2-(Piperidin-1-yl)ethyl C₁₃H₁₈N₄ 246.31
1-[2-(Dimethylamino)ethyl]-1H-1,3-benzodiazol-2-amine 2-(Dimethylamino)ethyl C₁₁H₁₆N₄ 204.27
1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) Naphthalene-1-sulfonyl C₁₇H₁₃N₃O₂S 323.37
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 4,6-Dimethylpyrimidin-2-yl C₁₂H₁₃N₅ 235.27

Key Observations :

  • Pyridinyl vs.
  • Heteroaromatic Substituents : The pyrimidinyl group in N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine offers hydrogen-bonding sites, contrasting with the pyridinyl ethyl group’s flexibility .

Physicochemical Properties

  • Basicity: Aminoethyl substituents (e.g., dimethylamino, diethylamino) increase basicity due to lone-pair availability on nitrogen. In contrast, sulfonyl groups (PR3–PR7) and pyridinyl moieties reduce basicity, as seen in low-basicity 5-HT₆ ligands .
  • Lipophilicity: Sulfonyl derivatives (logP ~3–4) are more lipophilic than aminoethyl-substituted analogues (logP ~1–2), impacting membrane permeability .
  • Molecular Weight : Sulfonyl and trifluoromethyl-containing derivatives (e.g., PR6, Example 74 in ) exhibit higher molecular weights (>300 g/mol), which may affect pharmacokinetics compared to the target compound (254.29 g/mol) .

Commercial Availability and Purity

  • The target compound is listed as discontinued by suppliers like CymitQuimica, limiting accessibility .
  • Analogues such as 1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-amine are available at 95% purity, highlighting their utility in medicinal chemistry .

Biological Activity

1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure combines elements of pyridine and benzodiazole, leading to diverse interactions with biological targets.

  • Molecular Formula : C14H14N4
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1038373-23-7
  • SMILES Notation : CC(C1=CC=NC2=C1C(=CN=C2N)C=C)C=C

Biological Activity

The biological activity of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine can be categorized into several key areas:

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. For example:

  • Inhibition of Kinases : It has demonstrated inhibitory effects on specific kinases, which are crucial in cell signaling pathways. The compound's structure allows it to bind effectively to the active sites of these enzymes, altering their function.

Cellular Effects

1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine affects cellular processes significantly:

  • Gene Expression Modulation : Research indicates that this compound can upregulate or downregulate gene expression by interacting with transcription factors or other regulatory proteins.
  • Impact on Metabolism : It influences cellular metabolism by modulating the activity of metabolic enzymes, which can lead to changes in metabolite levels and overall cellular health.

Case Studies and Research Findings

A number of studies have been conducted to explore the biological activities of this compound:

StudyFindings
The compound exhibited significant binding affinity to certain kinases with IC50 values in the nanomolar range, indicating strong potential as an inhibitor.
In vitro studies demonstrated that it could alter cell proliferation rates in various cancer cell lines, suggesting its potential as an anticancer agent.
The compound showed promise as an anti-virulence agent against pathogenic bacteria by inhibiting key virulence factors.

The mechanisms through which 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine exerts its biological effects include:

  • Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, impacting downstream signaling pathways.
  • Alteration of Protein Conformation : The compound may induce conformational changes in target proteins, affecting their stability and function.
  • Interaction with Nucleic Acids : Preliminary studies suggest potential interactions with DNA and RNA, influencing gene expression and cellular responses.

Applications in Medicinal Chemistry

Due to its diverse biological activities, 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is being explored for various therapeutic applications:

  • Anticancer Therapy : Its ability to inhibit tumor cell growth makes it a candidate for further development in cancer treatments.
  • Antibacterial Agents : The compound's action against bacterial virulence factors positions it as a potential lead for new antibacterial drugs.

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